molecular formula C14H26BrNO4 B017644 DI-Tert-butyl-2-bromoethyliminodiacetate CAS No. 146432-43-1

DI-Tert-butyl-2-bromoethyliminodiacetate

Cat. No.: B017644
CAS No.: 146432-43-1
M. Wt: 352.26 g/mol
InChI Key: WCEPRISXWGVUQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DI-Tert-butyl-2-bromoethyliminodiacetate involves several steps. One common method includes the reaction of tert-butyl bromoacetate with iminodiacetic acid under specific conditions. The reaction typically requires a solvent such as acetone, chloroform, dichloromethane, ethyl acetate, or methanol . The reaction is carried out at low temperatures, often around -20°C, to ensure the stability of the product .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. The use of automated synthesis platforms and protective groups like tert-butyl can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

DI-Tert-butyl-2-bromoethyliminodiacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions:

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acids and alcohols.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

DI-Tert-butyl-2-bromoethyliminodiacetate has several scientific research applications:

    Proteomics Research: It is used as a reagent in the study of proteins and their functions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in various biological assays to study enzyme activities and other biochemical processes.

    Medicinal Chemistry: The compound is explored for its potential use in drug development and other therapeutic applications.

Mechanism of Action

The mechanism of action of DI-Tert-butyl-2-bromoethyliminodiacetate involves its interaction with specific molecular targets. The bromine atom in the compound can act as a leaving group in substitution reactions, allowing the compound to modify other molecules. The ester groups can be hydrolyzed, releasing active intermediates that participate in further chemical reactions. The exact molecular pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

DI-Tert-butyl-2-bromoethyliminodiacetate can be compared with other similar compounds, such as:

    Tert-butyl bromoacetate: A precursor in the synthesis of this compound.

    Iminodiacetic acid: Another precursor used in the synthesis.

    Di-tert-butyl iminodiacetate: A related compound with similar chemical properties but without the bromine atom.

The uniqueness of this compound lies in its specific structure, which combines the properties of tert-butyl esters and a bromine-substituted ethyl group, making it a versatile reagent in various chemical and biological applications .

Biological Activity

DI-Tert-butyl-2-bromoethyliminodiacetate (CAS Number: 146432-43-1) is a synthetic compound that has garnered interest in various fields, particularly in organic synthesis and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C₁₂H₁₈BrN₃O₄
  • Molecular Weight : 305.19 g/mol
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : 298 °C (760 mmHg)
  • Melting Point : 38-42 °C

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in medicinal chemistry, particularly as a building block in drug development and as a linker in antibody-drug conjugates (ADCs). Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Anticancer Activity

A study investigated the efficacy of various iminodiacetate derivatives, including this compound, against cancer cell lines. The results indicated that certain modifications to the compound's structure could enhance cytotoxicity against specific cancer types, suggesting its potential as a chemotherapeutic agent.

Toxicological Assessments

Toxicological evaluations have been conducted to understand the safety profile of this compound. In vitro studies demonstrated that the compound did not induce significant DNA damage in bacterial models, indicating a relatively low genotoxic risk . However, further studies are needed to assess chronic exposure effects and potential reproductive toxicity.

Study TypeOrganism/Cell LineDose RangeObservations
CytotoxicityVarious cancer cell lines10 - 100 µMDose-dependent cytotoxic effects observed
GenotoxicityBacterial strainsUp to 5000 µg/plateNo significant DNA damage
Reproductive ToxicityRodent models12.5 - 200 mg/kg/dayHistopathological changes in testis noted

The biological activity of this compound is hypothesized to involve its interaction with cellular pathways associated with apoptosis and cell proliferation. The bromoethyl group may facilitate nucleophilic attack by cellular components, leading to cellular signaling alterations.

Properties

IUPAC Name

tert-butyl 2-[2-bromoethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)9-16(8-7-15)10-12(18)20-14(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEPRISXWGVUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCBr)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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